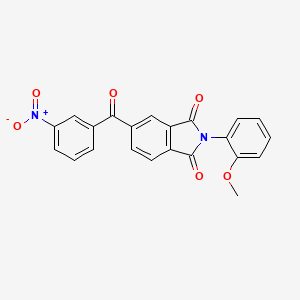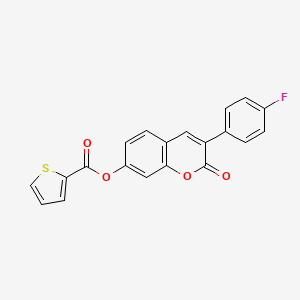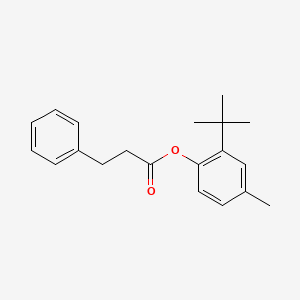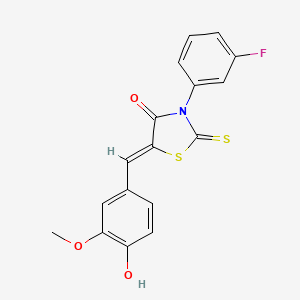![molecular formula C19H16Cl2N4O2S B3744448 N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B3744448.png)
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea
Overview
Description
This compound is a urea derivative, which means it contains a functional group consisting of two amine residues connected by a carbonyl (C=O) functional group. Urea derivatives are known for their wide range of biological activities and are used in various fields such as medicine and agriculture .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. As a urea derivative, it might undergo reactions typical for compounds with the urea functional group. For example, urea derivatives can participate in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .Mechanism of Action
The exact mechanism of action of N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of a protein called cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. By inhibiting CDK4 activity, this compound is thought to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the activity of a protein called nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation. By inhibiting NF-κB activity, this compound is thought to reduce inflammation and alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral properties, this compound has also been shown to exhibit antioxidant activity, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurological disorders such as stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea has several advantages for lab experiments, including its potent antitumor activity, anti-inflammatory properties, and antiviral activity. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, there are also some limitations to using this compound in lab experiments. For example, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the use of N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer. Further research is needed to elucidate the exact mechanism of action of this compound and to determine its efficacy and safety in preclinical and clinical studies. Another potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases and viral infections. Further research is needed to determine the optimal dosing and administration of this compound for these indications. Additionally, further research is needed to explore the potential neuroprotective and antioxidant properties of this compound and its potential as a therapeutic agent for the treatment of neurological disorders.
Scientific Research Applications
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea has been widely used in scientific research for its unique biochemical and physiological effects. In particular, this compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to exhibit antiviral activity against a variety of viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-2-5-12-6-3-4-7-16(12)27-11-17-24-25-19(28-17)23-18(26)22-15-9-8-13(20)10-14(15)21/h2-4,6-10H,1,5,11H2,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGXXLODTSNCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3744374.png)

![6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3744383.png)
![1,1'-[(2,2-diphenylethyl)imino]di(2-propanol)](/img/structure/B3744387.png)

![1-{4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-chlorophenyl)thio]acetone](/img/structure/B3744406.png)
![methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B3744412.png)
![methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3744415.png)
![[(6-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B3744421.png)


![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3744455.png)
![N-(4-ethoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3744459.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B3744461.png)
